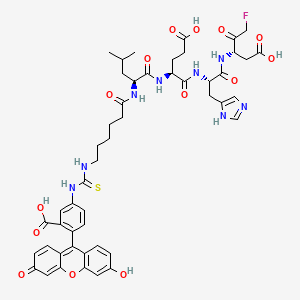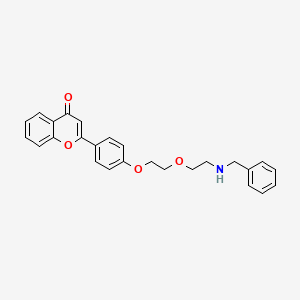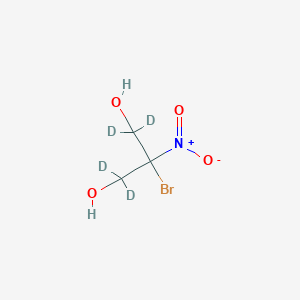
Antimalarial agent 23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimalarial agent 23 is a novel compound developed to combat malaria, a disease caused by protozoan parasites of the genus Plasmodium. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 23 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The specific synthetic route and reaction conditions are tailored to achieve high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: Antimalarial agent 23 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions are carefully controlled to optimize yield and selectivity .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final active compound .
Aplicaciones Científicas De Investigación
Antimalarial agent 23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium species and other protozoan parasites.
Medicine: Evaluated for its potential as a therapeutic agent in treating malaria and other parasitic infections.
Industry: Utilized in the development of new antimalarial drugs and formulations
Mecanismo De Acción
The mechanism of action of antimalarial agent 23 involves targeting specific molecular pathways in the Plasmodium parasite. It interferes with the parasite’s ability to synthesize essential proteins and nucleic acids, leading to its death. The compound binds to key enzymes and disrupts their function, thereby inhibiting the parasite’s growth and replication .
Comparación Con Compuestos Similares
Chloroquine: A widely used antimalarial drug with a similar mechanism of action but different chemical structure.
Artemisinin: Another potent antimalarial agent with a distinct mode of action involving the generation of free radicals.
Quinine: An older antimalarial drug with a different chemical structure and mechanism of action
Uniqueness: Antimalarial agent 23 is unique due to its high potency against drug-resistant strains of Plasmodium falciparum and its ability to target multiple stages of the parasite’s life cycle. This makes it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C24H23ClF3N5O |
|---|---|
Peso molecular |
489.9 g/mol |
Nombre IUPAC |
5-chloro-2-[[ethyl-[2-[[2-[3-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridin-6-yl]amino]ethyl]amino]methyl]phenol |
InChI |
InChI=1S/C24H23ClF3N5O/c1-2-33(14-16-6-7-18(25)11-21(16)34)9-8-29-22-12-19-20(13-30-22)32-23(31-19)15-4-3-5-17(10-15)24(26,27)28/h3-7,10-13,34H,2,8-9,14H2,1H3,(H,29,30)(H,31,32) |
Clave InChI |
BUWIEPJUOXEIHY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCNC1=NC=C2C(=C1)N=C(N2)C3=CC(=CC=C3)C(F)(F)F)CC4=C(C=C(C=C4)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12399296.png)






![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)

